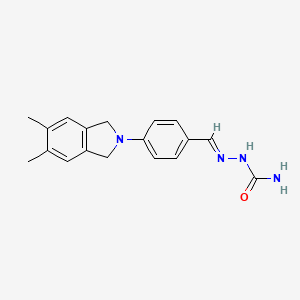

![molecular formula C20H13F2N3O2S B5506678 3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives similar to the compound , are often synthesized through multi-step processes involving the condensation of appropriate precursors. For instance, compounds like 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have been synthesized and characterized, showcasing the versatility of thienopyrimidinone chemistry (Glidewell et al., 2003). Other methods include one-pot syntheses, which offer efficient routes to heterocyclic compounds, as demonstrated by Özdemir et al. (2015), who investigated the structural and spectroscopic characteristics of related compounds (Özdemir et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives is often elucidated using X-ray crystallography, DFT calculations, and spectroscopic methods such as FT-IR, NMR, and UV-Vis spectroscopy. These techniques help in understanding the geometry, electronic structure, and intermolecular interactions, which are crucial for their chemical behavior and potential applications. For example, the work by Özdemir et al. highlights the use of these methods to characterize the molecular structure of pyrimidinone derivatives, providing insights into their geometric and electronic features (Özdemir et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones participate in various chemical reactions, including benzylation, nitrosation, and condensation with aromatic amines, which alter their chemical structure and properties. These reactions can lead to polymorphism, as seen in compounds synthesized by Glidewell et al., where different polymorphic forms were obtained under varying conditions, demonstrating the compound's versatile chemical reactivity (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the polymorphic forms studied by Glidewell et al. have different physical properties due to variations in their crystalline structures, which affect their intermolecular interactions and stability (Glidewell et al., 2003).

Scientific Research Applications

Antimicrobial Activity

The compound has been explored within the domain of antimicrobial activity. Abdel-Gawad et al. (2003) synthesized 2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones, which, through their structural similarity to thieno[2,3-d]pyrimidin-4(3H)-one derivatives, exhibited significant in vitro antimicrobial activity against bacterial and fungal strains when compared with reference compounds such as Ampicillin, Trivid, and Claforan. This highlights the potential utility of thieno[2,3-d]pyrimidine derivatives in antibacterial and antifungal applications (Abdel-Gawad et al., 2003).

Antioxidant and Enzyme Inhibition

La Motta et al. (2007) investigated 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for their activity as aldose reductase inhibitors, demonstrating activity levels in the micromolar/submicromolar range. These findings suggest the relevance of thieno[2,3-d]pyrimidine derivatives in developing selective enzyme inhibitors with antioxidant properties, potentially useful in managing complications related to diabetes (La Motta et al., 2007).

Polymer Synthesis

Butt et al. (2005) explored the synthesis of new aromatic polyimides using derivatives that include thieno[2,3-d]pyrimidine structures, indicating the compound's utility in the development of materials with enhanced thermal stability and specific physical properties suitable for high-performance applications (Butt et al., 2005).

Dual Inhibitor Development

Gangjee et al. (2008) synthesized compounds with the thieno[2,3-d]pyrimidine scaffold that exhibited potent dual inhibition against human thymidylate synthase and dihydrofolate reductase, presenting a promising approach for cancer therapy by targeting two critical enzymes simultaneously (Gangjee et al., 2008).

Corrosion Inhibition

Hou et al. (2019) demonstrated that pyrimidine derivatives, including structures similar to 3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, serve as effective corrosion inhibitors for mild steel in acidic solutions. These findings underscore the potential for such compounds in protecting industrial materials from corrosion, thereby extending their operational lifespan (Hou et al., 2019).

Safety and Hazards

As for the safety and hazards associated with this compound, Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . Therefore, specific safety and hazard information may not be readily available.

properties

IUPAC Name |

3-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N3O2S/c21-20(22)27-16-9-5-4-8-14(16)10-24-25-12-23-18-17(19(25)26)15(11-28-18)13-6-2-1-3-7-13/h1-12,20H/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOBALGHMGGHQC-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=CC=C4OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)